N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide
Description
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a carboxamide group, making it a promising candidate for various pharmacological studies.
Properties
IUPAC Name |
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-9-11(3-5-21-9)14(20)16-4-2-10-6-17-13-12(15)7-18-19(13)8-10/h6-9,11H,2-5H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPJTJWTVXLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NCCC2=CN3C(=C(C=N3)Cl)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable pyrazole and a pyrimidine derivative under acidic or basic conditions.
Introduction of the chloropyrazole group: This step involves the chlorination of the pyrazolo[1,5-a]pyrimidine core using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base like potassium carbonate.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The chloropyrazole group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Due to its potential pharmacological activities, it can be investigated for its efficacy in treating diseases such as cancer, inflammation, and autoimmune disorders.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide involves its interaction with specific molecular targets in the body. The pyrazolo[1,5-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of various signaling pathways, resulting in therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Imidazopyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Triazolothienopyrimidines: These compounds are bioisosteres of pyrazolo[1,5-a]pyrimidines and exhibit similar biological activities.
Uniqueness
N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-2-methyloxolane-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which can enhance its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
